B1578451 Odorranain-F-SHa antimicrobial protein

Odorranain-F-SHa antimicrobial protein

Cat. No.: B1578451
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Host Defense Peptides in Innate Immunity

Host defense peptides (HDPs), also known as antimicrobial peptides (AMPs), are a crucial and evolutionarily conserved component of the innate immune system, providing a rapid and non-specific first line of defense against a wide range of pathogens. nih.gov These gene-encoded molecules are found across all classes of life, from bacteria to mammals. researchgate.net In vertebrates, HDPs are synthesized by various cells, including phagocytes and epithelial cells at mucosal surfaces, and their expression is often induced by the presence of pathogens or inflammatory cytokines. nih.gov

The primary function of many HDPs is to directly kill microorganisms, including bacteria, fungi, and viruses. nih.gov They typically achieve this by disrupting the integrity of microbial cell membranes, a mechanism to which pathogens are less likely to develop resistance compared to conventional antibiotics. nih.govresearchgate.net Beyond their direct microbicidal activity, HDPs are increasingly recognized for their multifaceted immunomodulatory functions. nih.govnih.gov These activities can include altering host gene expression, promoting wound healing, neutralizing bacterial toxins like lipopolysaccharide (LPS), and acting as signaling molecules to attract immune cells (chemotaxis) to the site of infection, thereby bridging the innate and adaptive immune responses. nih.govresearchgate.net

Significance of Anuran Skin Secretions as a Source of Bioactive Peptides

The skin of anurans (frogs and toads) is a remarkable and prolific source of bioactive peptides. nih.gove-fas.org This glandular tissue serves as a critical protective barrier against microbial invasion and predation in their often pathogen-rich environments. researchgate.netscielo.br When stimulated, granular glands in the amphibian skin release a copious secretion rich in a diverse array of biologically active compounds. nih.govnih.gov These secretions represent a pre-synthesized chemical defense arsenal (B13267), ready for immediate deployment.

Amphibians are a particularly rich source of AMPs, accounting for a significant percentage of all known animal-derived antimicrobial peptides. e-fas.org The peptides found in these secretions are often present in high concentrations and exhibit remarkable structural and functional diversity. nih.gov Researchers utilize non-invasive techniques, such as mild electrical stimulation or injection of norepinephrine, to induce the release of these secretions for study. nih.gov The collected peptides are then isolated and identified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry. nih.gove-fas.org The study of these molecules is not only crucial for understanding amphibian biology but has also identified numerous peptides with potential for therapeutic applications. nih.govresearchgate.net

Classification and Diversity of Amphibian AMP Families

Amphibian antimicrobial peptides are a structurally diverse group, which can be classified based on their amino acid sequence, secondary structure, and size. nih.govfrontiersin.org A common classification system categorizes them into four main groups based on their three-dimensional structure: those forming an α-helix, those forming a β-sheet, those with a loop structure (often stabilized by a disulfide bond), and those with an extended conformation. frontiersin.org The majority of these peptides are cationic and amphipathic, properties that facilitate their interaction with and disruption of negatively charged microbial membranes. nih.gov

Hundreds of distinct AMPs have been isolated from amphibians, grouped into various families, often named after the species or genus from which they were first identified. nih.gov These families exhibit variations in length, sequence, and antimicrobial spectrum.

Table 1: Major Families of Amphibian Antimicrobial Peptides

Family Name Typical Length (Amino Acids) Structural Feature Example(s)
Magainins 21-27 Cationic, linear, form an amphipathic α-helix. nih.govunmc.edu Magainin 2
Dermaseptins 28-34 Cationic, linear, form an amphipathic α-helix. Dermaseptin (B158304) S4
Brevinins 17-37 Contain an intramolecular disulfide bridge forming a heptapeptide (B1575542) ring at the C-terminus. nih.gov Brevinin-1 (B586460)
Esculentins 46 Longer peptides, often with a C-terminal disulfide bridge. Esculentin-1b
Temporins 8-17 Short, hydrophobic, and highly potent peptides. nih.gov Temporin A
Nigrocins ~23 Contain a C-terminal intramolecular disulfide-bridged hexapeptide or heptapeptide segment. nih.gov Nigrocin-2 (B1578548)

| Odorranains | 23-29+ | Often contain an intramolecular disulfide bridge. nih.govnih.gov | Odorranain-NR, Odorranain-F-SHa |

Contextualization of Odorranain-F-SHa within the Odorranain Peptide Family

Odorranain-F-SHa is an antimicrobial protein belonging to the Odorranain family of peptides. novoprolabs.comvulcanchem.com This family is named after the Odorrana genus of frogs, commonly known as odorous frogs, which are primarily found in Asia. nih.gov The defensive skin secretions of these frogs are noted for their characteristically strong smell and are a rich source of these bioactive peptides. nih.gov Members of the Odorranain family, such as Odorranain-NR and Lividins, have been identified through the analysis of skin secretions and cloning of their precursor-encoding cDNAs. nih.govnih.gov

Odorranain-F-SHa was specifically isolated from the Schmacker frog (Odorrana schmackeri). novoprolabs.com A defining structural feature of this peptide, and a common characteristic of many peptides in the Odorranain family, is the presence of an intramolecular disulfide bridge. vulcanchem.com This bond is formed between two cysteine residues within the peptide chain, creating a cyclic region that imparts significant structural stability and can influence its biological activity. vulcanchem.com This structural feature is crucial for its function as an antimicrobial agent. vulcanchem.com

| Source | Odorrana schmackeri (Schmacker frog) novoprolabs.com | Highlights the rich biodiversity of amphibian skin as a source for novel bioactive compounds. |

Properties

bioactivity

Antimicrobial

sequence

GFMDTAKNAAKNVAVTLLDKLKCKITGGC

Origin of Product

United States

Molecular Mechanisms of Antimicrobial Action of Odorranain F Sha

Interactions with Microbial Membranes

The initial and most critical step in the antimicrobial action of Odorranain-F-SHa is its interaction with the microbial cell membrane. This interaction is highly selective for microbial cells over host cells due to fundamental differences in membrane composition.

Electrostatic Binding to Anionic Phospholipids (B1166683)

The cell membranes of bacteria are rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the membrane surface. nih.gov In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in an electrically neutral surface. nih.gov Odorranain-F-SHa, being a cationic peptide with a net positive charge, is electrostatically drawn to the negatively charged surface of microbial membranes. researchgate.net This initial, long-range electrostatic attraction is a crucial determinant of its selective toxicity towards microbes. nih.gov

This binding is not merely a surface-level attachment. The electrostatic interactions can induce a lateral segregation of the anionic lipids within the membrane, creating localized, peptide-rich domains. nih.gov This clustering of anionic lipids further strengthens the binding of additional Odorranain-F-SHa molecules, creating a high local concentration of the peptide on the membrane surface, a prerequisite for subsequent disruptive actions. nih.govnih.gov Studies on other antimicrobial peptides have shown that the presence of anionic phospholipids is essential for their binding and subsequent membrane-altering activities. nih.govnih.gov

Membrane Destabilization and Disruption

Regardless of the specific pore formation model, the ultimate consequence of Odorranain-F-SHa's interaction with the microbial membrane is its destabilization and disruption. Studies on the closely related Odorranain-C1 have shown that it disrupts the integrity of the bacterial membrane, leading to rupture and cell death. nih.gov Similarly, investigations using transmission electron microscopy on other odorranain peptides, such as Odorranain-NR, have visually confirmed their ability to form pores and cause significant damage to bacterial cell walls and membranes. researchgate.netnih.gov This disruption of the membrane barrier leads to a cascade of lethal events, including the leakage of essential ions and metabolites, the collapse of the electrochemical gradients necessary for cellular energy production, and the influx of water, causing osmotic lysis of the cell. nih.gov

Multifaceted Antimicrobial Modalities

The efficacy of antimicrobial peptides like Odorranain-F-SHa often stems from their ability to engage in multifaceted attacks on microbial cells. researchgate.net It is widely accepted that many AMPs employ more than one mechanism of action, a strategy that enhances their potency and may reduce the likelihood of microbial resistance development. researchgate.netnih.gov

Typically, the initial interaction involves the disruption of the microbial cell membrane. nih.govasm.org This action alone can be lethal by causing the leakage of essential cytoplasmic contents. However, this membrane permeabilization also facilitates the peptide's entry into the cell, allowing it to engage with the intracellular targets discussed previously, such as nucleic acids, ribosomes, and other proteins. asm.org This dual-action approach—combining external membrane damage with internal functional disruption—creates a powerful synergistic effect that ensures efficient killing of the target pathogen.

Differentiated Mechanisms Against Diverse Microbial Organisms (e.g., Bacteria, Fungi, Yeasts)

The antimicrobial mechanisms of peptides can differ based on the specific microorganism being targeted. nih.gov These differences arise from the distinct structural and chemical compositions of the cell envelopes of various microbes, such as bacteria, fungi, and yeasts.

Bacteria: The primary differentiator among bacteria is the structure of their cell wall. Gram-positive bacteria have a thick, exposed peptidoglycan layer, while Gram-negative bacteria possess a thin peptidoglycan layer situated between an inner and an outer membrane. The negatively charged outer membrane of Gram-negative bacteria is often the initial point of electrostatic interaction for cationic AMPs.

Fungi and Yeasts: Fungal and yeast cell walls are distinct from bacterial walls, primarily composed of polysaccharides like chitin (B13524) and glucans. nih.gov Some AMPs, such as certain plant defensins, exhibit selectivity by specifically binding to chitin, which explains their higher efficacy against filamentous fungi compared to yeasts. nih.gov Other AMPs, like Temporin-SHa, demonstrate broad-spectrum activity against both bacteria and yeasts, including resistant strains of Candida albicans. nih.govplos.orgmdpi.com This suggests a mechanism, likely potent membrane disruption, that is effective across different types of cell envelopes. nih.govnih.gov

The Odorranain family of peptides has shown a broad range of activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, with minimum inhibitory concentrations (MICs) varying across these groups. researchgate.net Research on Odorranain-NR, a related peptide, revealed that its specific mode of killing varied depending on the target microorganism, further supporting the concept of differentiated mechanisms. researchgate.netnih.gov

Table 2: Summary of Differentiated Activity for Selected Antimicrobial Peptides

PeptideTarget OrganismsDifferentiated Mechanism/ActivityReference(s)
Odorranain-NRBacteria, FungiExerts antimicrobial functions by various means depending on the microorganism. nih.gov
Temporin-SHaBacteria, Yeasts, ParasitesPotent membranolytic activity effective against diverse cell envelopes. nih.govnih.govplos.org
Plant Defensins (Ib-AMPs)Fungi, BacteriaMore active against filamentous fungi than yeasts, potentially due to chitin binding. nih.gov
Insect DefensinsFungi, Yeasts, BacteriaActivity varies; some are potent against filamentous fungi but weak against yeasts and bacteria. nih.gov

Spectrum of Antimicrobial Activity of Odorranain F Sha

Antibacterial Activity Profile

Peptides from the Odorrana genus have demonstrated a broad range of activity against both Gram-positive and Gram-negative bacteria. The efficacy, however, can be highly specific to the peptide and the bacterial strain .

Members of the Odorranain peptide family have shown notable activity against Gram-positive bacteria. For instance, peptides belonging to this family have exhibited minimum inhibitory concentrations (MICs) in the range of 2-90 µg/mL against various Gram-positive strains. researchgate.net A specific member, Odorranain-NR, has been reported to have an MIC as low as 10 μg/mL against Staphylococcus aureus. researchgate.net Furthermore, other antimicrobial peptides isolated from Odorrana species, such as Brevinin-1E-OG9, have also shown potent activity against S. aureus. qub.ac.uk Studies on peptides from Odorrana ishikawae have demonstrated broad-spectrum growth inhibition against methicillin-resistant S. aureus (MRSA), indicating the potential of these peptides to combat antibiotic-resistant infections.

The activity of Odorranain peptides against Gram-negative bacteria appears to be more variable. The general MIC range for the Odorranain family against Gram-negative bacteria is reported to be between 3-50 µg/mL. researchgate.net However, some specific members show differential efficacy. For example, Odorranain-NR was found to be inactive against Escherichia coli ATCC25922. nih.gov In contrast, another peptide from the same frog, Odorranain-HP, was reported to have an MIC of 32 μM against E. coli. nih.gov

The activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen, has been explored for other peptides from the Odorrana genus. For instance, synthetic peptides derived from Andersonin-D1, an antimicrobial peptide from Odorrana andersonii, have been specifically designed to target Gram-negative pathogens like P. aeruginosa. nih.gov Another peptide from Odorrana andersonii, Nigrosin-6VL, and its analogues have also shown inhibitory effects against P. aeruginosa. mdpi.com Esculentin peptides from Odorrana species have also demonstrated anti-Pseudomonas activity. nih.gov

The available data clearly indicates a differential efficacy of Odorranain and related peptides against various bacterial strains. As highlighted, Odorranain-NR is effective against S. aureus but not E. coli. researchgate.netnih.gov This specificity is a common feature among antimicrobial peptides and is influenced by factors such as the peptide's structure, charge, and the composition of the bacterial cell membrane. The variation in activity underscores the importance of empirical testing against a wide range of strains to determine the precise spectrum of any given peptide.

Peptide Family/Analogue Gram-Positive Bacteria Gram-Negative Bacteria
Odorranain Family (General) MIC: 2-90 µg/mL researchgate.netMIC: 3-50 µg/mL researchgate.net
Odorranain-NR S. aureus: MIC 10 µg/mL researchgate.netE. coli: Inactive nih.gov
Odorranain-HP S. aureus: MIC 8 µM nih.govE. coli: MIC 32 µM nih.gov
Brevinin-1E-OG9 (Odorrana grahami) S. aureus: Potent activity qub.ac.ukE. coli: Active qub.ac.uk
Nigrosin-6VL Analogue (Odorrana andersonii) Moderate ActivityP. aeruginosa: Active mdpi.com
Esculentin Peptides (Odorrana spp.) ActiveP. aeruginosa: MIC 2-8 µM nih.gov

Antifungal and Anti-Yeast Activity Profile (e.g., Candida albicans)

The Odorranain family of peptides has also been reported to possess antifungal properties, with a general MIC range against fungi of 1-50 µg/mL. researchgate.net Peptides isolated from the skin of Odorrana ishikawae have demonstrated growth inhibition against the pathogenic yeast Candida albicans. Another peptide, Brevinin-1GHa from Odorrana jingdongensis, was also shown to be effective against C. albicans. researchgate.net A study on a brevinin-1 (B586460) peptide from Odorrana schmackeri also revealed significant activity against C. albicans. mdpi.com

Peptide Family/Analogue Fungus/Yeast Activity
Odorranain Family (General) FungiMIC: 1-50 µg/mL researchgate.net
Peptides from Odorrana ishikawae Candida albicansGrowth Inhibition
Brevinin-1GHa (Odorrana jingdongensis) Candida albicansActive researchgate.net
Brevinin-1 (Odorrana schmackeri) Candida albicansSignificant Activity mdpi.com

Activity Against Other Pathogens (e.g., Protozoa)

While the primary focus of research on Odorranain peptides has been on their antibacterial and antifungal activities, there is evidence to suggest that peptides from amphibian skin, including those from the Odorrana genus, may also be effective against other pathogens like protozoa. Several studies have reported the antiprotozoal activity of frog-derived peptides against parasites such as Leishmania and Trypanosoma. nih.govmdpi.comnih.gov For instance, dermaseptins, a class of peptides also found in frog skin, have shown activity against various Leishmania species. nih.gov While direct studies on Odorranain-F-SHa against protozoa are not available, the broader family of amphibian antimicrobial peptides demonstrates a potential for such activity.

Biosynthesis and Gene Expression of Odorranain F Sha Precursors

Genomic and Transcriptomic Analysis of Odorranain-Encoding Genes

The genetic blueprint for odorranain peptides is encoded in the frog's DNA. Genomic and transcriptomic analyses of various Odorrana species have revealed that the genes encoding for antimicrobial peptides are characterized by a remarkable degree of diversity, a likely consequence of evolutionary pressures from a wide array of microbial pathogens. nih.gov

Research on ranid frogs, the family to which Odorrana belongs, has shown that the genes for antimicrobial peptides typically have a specific structure. nih.gov They are often composed of several exons (coding regions) separated by introns (non-coding regions). In many modern frogs, the gene for an antimicrobial peptide precursor is encoded in a single locus spanning two exons. nih.gov The first exon typically codes for the signal peptide, while the second exon encodes the acidic propeptide region and the final, mature antimicrobial peptide. nih.gov This genomic organization allows for processes like alternative splicing, where a single gene can produce multiple different transcripts, potentially leading to a wider variety of antimicrobial peptides from a limited set of genes. nih.gov

Transcriptomic studies, which analyze the full set of RNA transcripts in a cell, have been instrumental in identifying the vast arsenal (B13267) of antimicrobial peptides in frog skin. By creating and sequencing cDNA libraries from the skin secretions of frogs like Odorrana grahami, researchers have been able to identify hundreds of different cDNA sequences that code for antimicrobial peptide precursors. nih.gov This high-throughput approach has shown that a single frog can produce a multitude of different peptides, organized into various families, including the odorranains. nih.gov This incredible diversity at the transcript level is a key strategy for the frog's defense against a constantly evolving microbial world.

Characterization of Precursor Proteins

The translation of the genetic information from the messenger RNA (mRNA) results in a prepropeptide, the initial precursor protein. This precursor has a distinct, tripartite structure, meaning it is composed of three separate domains, each with a specific function in the biosynthesis and secretion process. This modular design is a common feature of antimicrobial peptides across the amphibian world. nih.govnih.gov

Signal Peptide Domains

At the very beginning of the precursor protein is the signal peptide, a short chain of amino acids, typically around 20-22 residues long. nih.govnih.gov This domain acts as a molecular "zip code," directing the newly synthesized prepropeptide to the endoplasmic reticulum, the cell's protein processing and transport hub. nih.gov The signal peptide sequences of amphibian antimicrobial peptides are highly conserved, meaning they show a high degree of similarity even between different peptide families and frog species. nih.govnih.gov This conservation reflects their essential and universal function in guiding the precursor into the secretory pathway. Once the precursor is correctly localized, the signal peptide is cleaved off by cellular enzymes, leaving behind the "propeptide."

Table 1: Representative Signal Peptide Domain of an Odorrana Antimicrobial Peptide Precursor

Domain Sequence Example Length (Amino Acids) Key Features
Signal Peptide MKLKSLFLVFLGVLFSVICS 20 Hydrophobic core, directs protein for secretion

Sequence is a representative example from a related Odorrana peptide precursor.

N-Terminal Acidic Spacer Domains

Following the signal peptide is the N-terminal acidic spacer domain, also known as the propeptide or propiece. This region is characterized by a high content of acidic amino acid residues, such as aspartic acid and glutamic acid. nih.govqub.ac.uk This acidic nature is thought to serve several purposes. It may help to keep the precursor protein correctly folded and may also play a role in preventing the mature peptide from being active while it is still inside the frog's own cells, thus protecting the host from its potent effects. nih.gov The length and specific sequence of this domain can vary, but its acidic character is a conserved feature.

Processing Sites for Mature Peptide Release (e.g., Lys-Arg)

Nestled between the acidic spacer domain and the mature peptide sequence is a crucial processing site. This is a specific amino acid motif that is recognized by enzymes called proprotein convertases. nih.govqub.ac.uk In many amphibian antimicrobial peptide precursors, this cleavage signal is a pair of basic amino acids, most commonly Lysine-Arginine (Lys-Arg or KR). nih.govqub.ac.uk Once the propeptide reaches the appropriate cellular compartment, these convertase enzymes cut the precursor at this specific site, liberating the mature, active antimicrobial peptide. This enzymatic cleavage is a critical final step in the biosynthesis process, effectively "arming" the peptide just before it is secreted from the cell.

Table 2: Domain Structure of a Typical Odorrana Antimicrobial Peptide Precursor

Domain Location Function Common Characteristics
Signal Peptide N-terminus Directs protein to secretory pathway ~20-22 amino acids, highly conserved
N-terminal Acidic Spacer Middle section Inactivation/folding of mature peptide Rich in acidic residues (Asp, Glu)
Processing Site Junction of spacer and mature peptide Recognition site for cleavage enzymes Often a Lys-Arg (KR) dipeptide

cDNA Cloning and Characterization from Glandular Tissues

The primary source for studying the biosynthesis of these peptides is the granular glands in the frog's skin, where they are produced and stored. qub.ac.uk Researchers use a technique called molecular cloning to isolate and characterize the cDNAs (complementary DNA) that encode for the peptide precursors.

The process typically begins with the collection of skin secretions, often stimulated by a safe method. nih.gov From these secretions, or from the skin tissue itself, total RNA is extracted. This RNA pool contains the messenger RNA (mRNA) transcripts for all the proteins being produced by the skin cells, including the antimicrobial peptide precursors. Using an enzyme called reverse transcriptase, this mRNA is converted into a more stable library of cDNAs. nih.govamphibiaweb.org

By designing specific primers that match the highly conserved regions of the precursor sequences, such as the signal peptide, scientists can then amplify the cDNAs of interest using the polymerase chain reaction (PCR). qub.ac.uk This "shotgun" cloning approach has been incredibly successful in identifying a vast number of novel antimicrobial peptide precursors from various Odorrana species, including O. grahami and O. ishikawae. qub.ac.uknih.gov Once cloned, the cDNAs are sequenced, revealing the full amino acid sequence of the precursor protein, including the signal peptide, the acidic spacer, and the mature peptide. nih.gov This has been the key method for discovering the immense diversity of antimicrobial peptides in the amphibian kingdom. For instance, studies on Odorrana grahami have led to the identification of multiple cDNAs encoding for various odorranain precursors from a single skin cDNA library. nih.gov

Regulation of Odorranain Gene Expression

The expression of antimicrobial peptide genes is not constant; it is a dynamic process that can be ramped up in response to threats. The immune system of the frog must be able to respond to injury or the presence of pathogens by increasing the production of these defensive peptides. While the specific regulatory pathways for Odorranain-F-SHa are not yet fully elucidated, research on other antimicrobial peptides provides a general model.

The expression of these genes is known to be influenced by various factors, including developmental stage and environmental stimuli. mdpi.com For example, exposure to bacteria or their components, such as lipopolysaccharides (LPS), can trigger a significant upregulation in the transcription of antimicrobial peptide genes. This response is mediated by complex signaling pathways within the frog's cells. Key transcription factors, which are proteins that bind to DNA and control the rate of gene transcription, are involved in this process. One such family of transcription factors is NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which is a central regulator of immune responses in many animals, including amphibians. It is plausible that the genes encoding odorranains are also under the control of such regulatory networks, allowing the frog to mount a rapid and robust chemical defense when faced with an infection.

Structure Activity Relationship Sar of Odorranain F Sha and Its Analogs

Impact of Amino Acid Substitutions on Antimicrobial Efficacy

The antimicrobial activity of Odorranain-F-SHa is not merely a consequence of its amino acid composition but is finely tuned by the specific arrangement and properties of its constituent residues. Alterations to this sequence, even minor ones, can profoundly impact its biological function.

Role of Cationicity and Hydrophobicity in Membrane Interaction

The initial and most critical step in the mechanism of action for many antimicrobial peptides, including those in the odorranain family, is the interaction with and disruption of microbial cell membranes. This interaction is primarily governed by two fundamental physicochemical properties: cationicity and hydrophobicity. nih.govmdpi.com

Cationicity , conferred by the presence of positively charged amino acid residues such as lysine (B10760008) (Lys) and arginine (Arg), facilitates the initial electrostatic attraction between the peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com Increasing the net positive charge of an AMP can, up to a certain point, enhance its binding affinity to the bacterial membrane, thereby improving its antimicrobial potency. mdpi.com However, an excessively high positive charge can sometimes lead to reduced efficacy in physiological conditions due to interactions with host components. nih.gov

Hydrophobicity , determined by the proportion of nonpolar amino acid residues, drives the insertion of the peptide into the hydrophobic core of the lipid bilayer, leading to membrane permeabilization and eventual cell death. nih.govnih.gov The balance between cationicity and hydrophobicity is crucial; a peptide must be sufficiently cationic to target microbial membranes but also hydrophobic enough to disrupt them. Studies on various AMPs have shown that there is an optimal window for hydrophobicity. nih.gov Increasing hydrophobicity can enhance antimicrobial activity, but excessive hydrophobicity can lead to increased toxicity towards host cells (hemolytic activity) and self-aggregation, which can hinder the peptide's ability to reach its target. nih.gov

Influence of Specific Residues and Motifs on Activity and Selectivity

Beyond the general properties of cationicity and hydrophobicity, the specific placement and identity of individual amino acids and conserved motifs play a significant role in the activity and selectivity of Odorranain-F-SHa and its analogs. While direct mutagenesis studies on Odorranain-F-SHa are limited in the public domain, research on related peptides from the Odorrana genus and other amphibian AMPs provides valuable insights.

Furthermore, the presence of specific motifs can be critical. A related peptide, odorranain-NR from Odorrana grahami, possesses an intramolecular disulfide-bridged hexapeptide segment. nih.gov This cyclic structure is a key feature that influences its conformation and, consequently, its antimicrobial function. The "-AKA" fragment at the C-terminus of odorranain-NR is also noted as a distinguishing feature. nih.gov

The substitution of specific amino acids can also fine-tune activity. For example, replacing a non-charged amino acid with a lysine residue in a dermaseptin (B158304) peptide analog was shown to significantly increase its potency against bacteria by enhancing its binding to the bacterial membrane. mdpi.com Aromatic residues like tryptophan and phenylalanine are also known to be important, often serving as membrane anchors at the lipid-water interface. mdpi.com

Conformation-Activity Relationship

The biological activity of Odorranain-F-SHa is not solely dependent on its primary amino acid sequence but also on the three-dimensional structure it adopts upon interacting with a membrane environment.

Importance of Amphipathic Secondary Structures (e.g., Alpha-Helical Conformation)

A hallmark of many membrane-active antimicrobial peptides is their ability to fold into an amphipathic alpha-helical structure in the presence of a lipid bilayer. mdpi.com This conformation segregates the hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix. The hydrophilic, positively charged face interacts with the polar head groups of the phospholipids (B1166683) and the aqueous environment, while the hydrophobic face penetrates the nonpolar acyl chains of the membrane. mdpi.com This amphipathic nature is crucial for the peptide's ability to disrupt membrane integrity. The degree of helicity has been shown to correlate with antimicrobial activity in many AMPs. mdpi.com

Role of Disulfide Bridges and Cyclic Motifs

Odorranain-F-SHa contains two cysteine residues, which can form an intramolecular disulfide bridge, creating a cyclic region within the peptide. Such disulfide bridges play a crucial role in stabilizing the peptide's three-dimensional structure, making it more resistant to proteolytic degradation and constraining its conformational flexibility. nih.gov This structural rigidity can be essential for maintaining the optimal orientation for membrane interaction and disruption.

In the related peptide odorranain-NR, a disulfide-bridged hexapeptide segment is a key structural feature. nih.govresearchgate.net Studies on other AMPs, such as those from the brevinin family, have investigated the role of the C-terminal disulfide-linked "Rana box." While in some cases, the removal of the disulfide bridge did not abolish antimicrobial activity, it often led to a decrease in hemolytic activity, suggesting a role in the peptide's interaction with eukaryotic membranes. plos.org The presence and location of disulfide bridges are therefore critical determinants of both the efficacy and selectivity of these peptides.

Strategies for Rational Design of Odorranain-F-SHa Derivatives

The rational design of novel antimicrobial peptides based on the Odorranain-F-SHa scaffold aims to improve its therapeutic index by enhancing its antimicrobial potency while minimizing its toxicity to host cells. This can be achieved through several strategies:

Amino Acid Scanning and Alanine Scanning: These techniques involve systematically replacing each amino acid in the sequence with another (often alanine) to identify key residues that are critical for activity. This can reveal which positions are mutable and which are essential for maintaining the peptide's function.

Truncation and Hybridization: As demonstrated with palustrin-2ISb, sometimes shorter versions of a peptide can be more potent. nih.gov Identifying and truncating non-essential regions can lead to smaller, more cost-effective, and potentially more active peptides. Hybridization involves combining beneficial motifs from different peptides to create a novel sequence with enhanced properties.

Conformational Stabilization: Introducing or modifying disulfide bridges, or using synthetic methods to create "stapled" peptides, can lock the peptide into its bioactive alpha-helical conformation. rsc.org This can lead to increased proteolytic stability and enhanced antimicrobial activity.

By employing these rational design strategies, it is possible to develop derivatives of Odorranain-F-SHa with improved antimicrobial spectra, increased potency, and a better safety profile, paving the way for their potential use as next-generation antibiotics.

Evolutionary Biology and Diversification of Odorranain Peptides

Phylogenetic Analysis of Odorranain Gene Families within Odorrana Genus

Phylogenetic studies of the Odorrana genus, based on mitochondrial genes, reveal a complex history of speciation and diversification that has shaped the evolution of the Odorranain peptide family. researchgate.net The genus Odorrana is a monophyletic group, with the ancestral lineage separating from its closest relatives in the early Miocene or late Oligocene. researchgate.net The subsequent diversification of Odorrana into several major clades occurred from the middle Miocene through the Pleistocene, a period of significant environmental change that likely drove the evolution of novel adaptations, including a diverse arsenal (B13267) of AMPs. researchgate.net

While a comprehensive phylogenetic tree based solely on the Odorranain gene family is not yet available, the distribution and structural variations of Odorranain peptides across different Odorrana species allow for inferences about their evolutionary relationships. For instance, the presence of distinct Odorranain peptide families in different species, such as Odorranain-NR in Odorrana grahami and the Odorranain-F family in other Odorrana species, points to a history of gene duplication and subsequent divergence following speciation events. nih.gov The identification of numerous novel Odorranain peptides in O. grahami further underscores the rapid diversification of this gene family within a single species. researchgate.net

The phylogenetic relationships between different Odorrana species, as determined by mitochondrial DNA analysis, provide a framework for understanding the evolution of their AMPs. For example, the close relationship between Odorrana ishikawae and Odorrana grahami is reflected in the structural similarities of some of their AMPs. fao.org The division of Chinese Odorrana species into several species groups based on morphology and molecular data also correlates with the distribution of certain AMP families, suggesting that the evolution of these peptides is closely linked to the evolutionary history of their host species. pensoft.net

Table 1: Phylogenetic and Divergence Data for Selected Odorrana Species

SpeciesPhylogenetic Clade/Species GroupGeographic DistributionReference for Phylogenetic Position
Odorrana grahamiWestern species cladeSouthwestern China researchgate.net
Odorrana schmackeriO. schmackeri species complexChina peerj.com
Odorrana ishikawaeEarly diverging lineageJapan researchgate.net
Odorrana gramineaO. graminea species groupSouthern China, Southeast Asia frontiersin.org
Odorrana tormotaEastern China cladeEastern China researchgate.net

Adaptive Significance of AMP Diversity in Amphibian Defense Systems

The extensive diversity of Odorranain peptides and other AMPs in amphibian skin is not a random occurrence; it is a crucial adaptation for survival in microbially rich environments. Amphibian skin is a permeable and vital organ involved in respiration, hydration, and osmoregulation, making it a prime target for colonization and invasion by a wide array of bacteria, fungi, and viruses. The complex mixture of AMPs secreted onto the skin forms a potent chemical barrier that provides the first line of defense against these potential pathogens.

The adaptive significance of this diversity is multifaceted. Firstly, a broad spectrum of AMPs increases the range of microbes that can be effectively neutralized. Different peptides can have different mechanisms of action and varying levels of potency against different types of microorganisms. For example, some Odorranain peptides show strong activity against Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov By deploying a cocktail of peptides, frogs can combat a wider variety of threats.

Secondly, the presence of multiple AMPs can create synergistic effects, where the combined antimicrobial activity of two or more peptides is greater than the sum of their individual activities. This can lead to more efficient killing of microbes and a lower likelihood of the evolution of resistance.

Thirdly, the rapid evolution and diversification of AMPs, driven by gene duplication and positive selection, allows amphibians to adapt to changing pathogenic pressures. As new pathogens emerge or existing ones evolve, the host's AMP arsenal can also evolve in response. This dynamic interplay is a classic example of a co-evolutionary arms race. The low allelic variation observed at some ranid AMP loci, coupled with high interspecies divergence, suggests that positive selective sweeps have occurred recently, further supporting the idea of rapid adaptive evolution. nih.gov

Comparative Genomics of AMP Loci Across Ranidae Family

Comparative genomic analyses of AMP loci across the Ranidae family provide valuable insights into the evolutionary history and diversification of peptide families like the Odorranains. While a comprehensive comparative genomic study focused solely on Odorranain loci is not yet available, studies on the peptidomes of various ranid frogs reveal important patterns.

The distribution of AMP families across different genera within Ranidae suggests a shared ancestry and subsequent diversification. For instance, peptide families such as brevinin-1 (B586460), esculentin-1, esculentin-2, and temporins are found in both Eurasian and North American ranid frogs, indicating their presence in a common ancestor. nih.gov The discovery of Odorranain-F-like peptides in the genus Amolops suggests a possible evolutionary link between Amolops, Rana, and Odorrana.

Conversely, the presence of specific AMP families in certain geographic regions or taxonomic groups points to more recent evolutionary events. For example, ranalexin (B141904) and ranatuerin peptides are typically found in North American frogs, while tigerinin and nigrocin are characteristic of Eurasian frogs. nih.gov The Odorranain family appears to be primarily associated with the Asian genus Odorrana.

The structure of AMP gene precursors, which typically includes a signal peptide, an acidic pro-region, and the mature peptide, is highly conserved across the Ranidae family. However, the sequence of the mature peptide is highly variable, a result of the intense diversifying selection acting on this region. nih.gov This combination of conserved and variable regions is a hallmark of AMP gene evolution.

Future comparative genomic studies, including the sequencing and analysis of entire AMP gene clusters in different ranid species, will be crucial for a more detailed understanding of the evolution of the Odorranain family. Such studies will allow for the precise mapping of gene duplication events, the identification of regions under positive selection, and the reconstruction of a more robust phylogeny for this important family of antimicrobial peptides.

Advanced Research Methodologies in Odorranain F Sha Studies

Spectroscopic Techniques for Structural Analysis (e.g., Circular Dichroism)

Understanding the three-dimensional structure of Odorranain-F-SHa is crucial, as its conformation is directly linked to its function. Circular Dichroism (CD) spectroscopy is a primary tool for this purpose, providing insights into the peptide's secondary structure in various environments. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides. mdpi.com The resulting spectrum in the far-UV region (190–250 nm) is characteristic of the peptide's secondary structure. nih.gov For instance, peptides with a high α-helical content typically show distinct negative bands around 222 nm and 208 nm, and a positive band around 192 nm. In contrast, β-sheet structures exhibit a negative band near 218 nm, while a random coil conformation shows a strong negative band around 200 nm. mdpi.com

Structural analyses suggest that Odorranain-F-SHa, like many other AMPs, adopts an amphipathic α-helical conformation upon interacting with microbial membranes. vulcanchem.com In an aqueous buffer solution, the peptide would likely exist in a disordered or random coil state. However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or lipid vesicles, CD spectroscopy would be expected to show a significant shift towards a helical structure. mdpi.comresearchgate.net This induced folding is a hallmark of many AMPs and is critical for their ability to insert into and disrupt the bacterial membrane. nih.gov

Table 1: Typical Circular Dichroism (CD) Spectral Features for Peptide Secondary Structures

Secondary StructureWavelength of Negative Peak(s) (nm)Wavelength of Positive Peak(s) (nm)
α-Helix ~222, ~208~192
β-Sheet ~218~195
Random Coil ~195-

Microscopy Techniques for Mechanistic Elucidation (e.g., Transmission Electron Microscopy, Atomic Force Microscopy)

To visualize the effects of Odorranain-F-SHa on bacterial cells, researchers employ high-resolution microscopy techniques. These methods provide direct evidence of the peptide's mechanism of action at the cellular and molecular levels.

Transmission Electron Microscopy (TEM) allows for the detailed examination of the internal ultrastructural changes within a bacterium after exposure to an AMP. nih.gov To study Odorranain-F-SHa, bacterial cells (e.g., E. coli or S. aureus) would be treated with the peptide and then prepared for TEM analysis through fixation, dehydration, embedding, and ultra-thin sectioning. TEM micrographs can reveal a range of morphological alterations, such as the formation of blisters on the cell surface, detachment of the cell membrane from the cell wall, leakage of cytoplasmic contents, and complete cell lysis. nih.govmdpi.com Studies on similar peptides have shown that the specific effects can vary depending on the target microorganism, indicating different mechanisms may be at play. researchgate.netnih.gov

Atomic Force Microscopy (AFM) is used to image the surface of bacteria at nanoscale resolution, providing topographical information about the peptide's impact on the cell membrane. nih.gov Unlike TEM, AFM can be performed on live bacteria in physiological conditions. nih.gov When studying Odorranain-F-SHa, AFM could visualize the process of membrane disruption in real-time. This technique can detect the formation of pores, the appearance of membrane fragmentation, and changes in cell volume and surface roughness as the peptide destabilizes the lipid bilayer. nih.govnih.gov Nanoindentation measurements using the AFM tip can also quantify changes in the mechanical properties of the bacterial cell wall and membrane, such as rigidity, before and after peptide treatment. nih.gov

Peptide Synthesis Methodologies

To obtain pure Odorranain-F-SHa for research purposes, chemical synthesis is the most common approach. This allows for precise control over the peptide sequence and the incorporation of modifications.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically producing peptides like Odorranain-F-SHa. nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process begins from the C-terminus of the peptide. Each incoming amino acid is protected at its N-terminus, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (tBoc) group, to prevent unwanted side reactions. nih.gov After coupling an amino acid to the chain, the protecting group is removed, and the cycle is repeated until the full 29-residue sequence of Odorranain-F-SHa is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed, usually with a strong acid like trifluoroacetic acid (TFA). The crude peptide is then purified to a high degree (e.g., >95%) using high-performance liquid chromatography (HPLC). novoprolabs.comnih.gov

For the synthesis of larger proteins or complex peptide constructs that may be difficult to produce via a single SPPS run, Native Chemical Ligation (NCL) offers a powerful alternative. nih.gov NCL involves the chemoselective reaction of two unprotected peptide fragments in an aqueous solution at neutral pH. nih.gov One fragment must have a C-terminal thioester, while the other requires an N-terminal cysteine residue. The reaction forms a native amide bond at the ligation site. nih.govnih.gov While Odorranain-F-SHa itself is short enough for direct SPPS, NCL could be employed to synthesize modified versions, such as dimers or conjugates where Odorranain-F-SHa is linked to another peptide or molecule to enhance its activity or stability. Given that Odorranain-F-SHa contains internal cysteine residues, these would need to be protected during an NCL strategy that targets a different ligation site.

Heterologous Expression Systems for Recombinant Production

As an alternative to chemical synthesis, which can be costly for large-scale production, recombinant expression in microbial systems is a viable strategy. monash.edunih.gov

Escherichia coli (E. coli) is the most widely used bacterial host for recombinant protein production due to its rapid growth, low cost, and well-understood genetics. mdpi.com However, the direct expression of AMPs like Odorranain-F-SHa in E. coli is often challenging for two main reasons: the peptide's inherent antimicrobial activity can be toxic to the host cell, and its small size makes it susceptible to degradation by host proteases. mdpi.comnih.gov

To overcome these obstacles, a fusion protein strategy is commonly employed. nih.govresearchgate.net The gene encoding Odorranain-F-SHa is cloned into an expression vector and fused to the gene of a larger, soluble carrier protein. This fusion masks the toxicity of the AMP and protects it from degradation. The fusion protein is overexpressed in E. coli, often accumulating in insoluble aggregates called inclusion bodies. nih.gov These inclusion bodies can be easily isolated from the cell lysate. The fusion protein is then solubilized and purified, after which the Odorranain-F-SHa peptide is cleaved from its fusion partner using specific chemical reagents (like cyanogen (B1215507) bromide if a methionine residue is placed at the cleavage site) or enzymes. A final purification step isolates the active, recombinant peptide. mdpi.com

Yeast Expression Systems (e.g., Pichia pastoris)

The production of antimicrobial peptides (AMPs) like Odorranain-F-SHa for research and therapeutic development often faces challenges such as high costs and low yields associated with chemical synthesis, or degradation issues in bacterial expression systems. mdpi.comnih.gov The methylotrophic yeast Pichia pastoris has emerged as a robust and preferred host for the recombinant expression of AMPs. nih.govcnif.cn This system offers several advantages, including high expression levels, the capability for post-translational modifications similar to those in higher eukaryotes, and secretion of the peptide into a low-protein medium, which simplifies purification. mdpi.comfrontiersin.org

The expression of a target peptide in P. pastoris is typically under the control of the strong, tightly regulated alcohol oxidase 1 (AOX1) promoter, which is induced by methanol (B129727). researchgate.net To enhance secretion and yield, the peptide's gene is often fused with a signal peptide, such as the α-mating factor from Saccharomyces cerevisiae. nih.gov Optimization strategies are key to maximizing production and include codon optimization of the gene sequence to match the codon bias of P. pastoris, selecting multi-copy integrants, and optimizing fermentation conditions like pH, temperature, and methanol concentration during the induction phase. cnif.cnfrontiersin.org For instance, studies have shown that maintaining optimal methanol concentration and pH can dramatically increase the expression of recombinant peptides. nih.gov While direct reports on Odorranain-F-SHa are limited, the successful high-level expression of other AMPs, such as hepcidin (B1576463) and cathelicidin-BF, demonstrates the system's suitability for producing functional Odorranain-F-SHa. frontiersin.orgresearchgate.net

Table 1: Key Elements in Pichia pastoris Expression System for Antimicrobial Peptides

ComponentFunction/DescriptionExample/Common ChoiceReference
PromoterControls the transcription of the target gene; can be inducible or constitutive.AOX1 (Alcohol Oxidase 1), strong and tightly regulated by methanol. researchgate.net
Signal PeptideDirects the expressed peptide to the secretion pathway, facilitating purification from the medium.α-mating factor pre-pro-leader sequence from S. cerevisiae. nih.gov
Expression VectorA plasmid containing the necessary genetic elements (promoter, signal peptide, target gene, terminator, selection marker) for expression.pPIC9K, pPICZα-A frontiersin.orgresearchgate.net
Host StrainThe specific strain of P. pastoris used for transformation and expression.GS115 (his4), KM71 (arg4 his4) researchgate.net
InducerThe chemical that activates the promoter to initiate gene expression.Methanol (for the AOX1 promoter). nih.gov

Computational Approaches and Bioinformatic Tools

Computational biology and bioinformatics are indispensable for accelerating the discovery and development of antimicrobial peptides. researchgate.net These tools allow for the analysis of peptide sequences, prediction of structure and function, and the rational design of new molecules with enhanced properties before committing to expensive and time-consuming laboratory experiments. researchgate.netnih.gov

De novo (from scratch) design involves creating entirely new peptide sequences with desired antimicrobial properties. nih.gov This approach leverages fundamental principles of AMPs, such as amphipathicity and cationicity, which are crucial for their interaction with and disruption of microbial membranes. nih.gov Rational design strategies may involve creating peptides with repeating sequences of cationic and nonpolar residues to enhance binding to negatively charged bacterial components like lipopolysaccharide (LPS). nih.gov

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.govnih.gov In the context of Odorranain-F-SHa, MD simulations provide nanoscale insights into its mechanism of action. asm.org By simulating the peptide's interaction with model bacterial membranes (e.g., representing Gram-positive or Gram-negative bacteria), researchers can visualize how it binds to the membrane, inserts itself, and potentially forms pores or disrupts the lipid bilayer structure. nih.govijbiotech.com

These simulations are critical for understanding the structure-function relationship, revealing how specific amino acid residues contribute to membrane interaction and disruption. nih.govmdpi.com For example, simulations can show the importance of an α-helical conformation for peptide insertion or the role of specific cationic residues, like lysine (B10760008), in initial electrostatic attraction to the anionic lipids in bacterial membranes. ijbiotech.com This detailed understanding allows for the targeted modification of Odorranain-F-SHa to improve its activity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that builds mathematical models to correlate the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.netnih.gov For antimicrobial peptides like Odorranain-F-SHa, QSAR models can predict antimicrobial potency or toxicity based on descriptors calculated from the peptide sequence. nih.gov These descriptors can include properties like hydrophobicity, net charge, molecular weight, and more complex parameters derived from the three-dimensional structure. nih.govacs.org

Table 2: Common Descriptors in QSAR Models for Antimicrobial Peptides

Descriptor CategorySpecific Descriptor ExampleTypical Influence on Antimicrobial ActivityReference
PhysicochemicalNet Positive ChargeGenerally positive correlation; enhances initial binding to anionic bacterial membranes. nih.gov
PhysicochemicalHydrophobicity / Hydrophobic MomentPositive correlation up to a certain threshold; facilitates membrane insertion and disruption. tandfonline.com
StructuralAmphipathicityCrucial for activity; allows segregation of polar and nonpolar residues for membrane interaction. nih.gov
Structuralα-helical contentOften required for forming pores or disrupting the membrane. ijbiotech.com
TopologicalMolecular WeightVariable; smaller peptides can be advantageous for production and stability. mdpi.com

Machine learning (ML) and artificial intelligence (AI) are revolutionizing antimicrobial peptide discovery. nih.govmit.edu These technologies can analyze vast and complex biological datasets far more efficiently than traditional methods. mdpi.com Supervised ML models, for example, can be trained on existing AMP databases to classify novel sequences as antimicrobial or non-antimicrobial with high accuracy. nih.gov This predictive power is essential for mining genomic and metagenomic data to discover new, naturally occurring AMPs. nih.gov

Beyond identification, AI is heavily involved in the design and optimization of peptides. mit.edu ML-based regression models can predict specific activity levels (e.g., minimum inhibitory concentration) or toxicity, guiding the development of peptides with a better therapeutic profile. nih.gov Recent approaches have led to the creation of comprehensive catalogs, like the AMPSphere, which contains nearly one million potential AMP sequences discovered through ML. nih.gov Applying these AI and ML tools to Odorranain-F-SHa could rapidly generate variants with enhanced activity against drug-resistant pathogens, improved stability, and reduced hemolytic effects, accelerating its path toward clinical consideration. mdpi.comfao.org

Emerging Applications and Derivative Development from Odorranain F Sha Research

Engineering of Odorranain-F-SHa Analogs with Enhanced Specificity

Currently, there is a lack of specific research detailing the engineering of Odorranain-F-SHa analogs. However, the principles of analog design are well-established within the field of antimicrobial peptides. The goal of such engineering is typically to enhance the peptide's effectiveness against specific pathogens while minimizing potential toxicity to host cells. This is often achieved through strategic amino acid substitutions to modify characteristics like cationicity, hydrophobicity, and amphipathicity, which are crucial for antimicrobial activity. For instance, increasing the net positive charge can enhance the initial attraction to negatively charged bacterial membranes.

Potential as Templates for Novel Antimicrobial Agents

Odorranain-F-SHa and other related antimicrobial peptides are considered promising templates for the development of new antibiotics. researchgate.net Their mechanism of action, which often involves the physical disruption of microbial cell membranes, is a significant advantage over traditional antibiotics that target specific metabolic pathways. researchgate.net This physical mode of action is believed to reduce the likelihood of microorganisms developing resistance. nih.gov The structural features of these peptides, such as their alpha-helical conformation and amphipathic nature, provide a scaffold that can be mimicked and modified to create synthetic molecules with improved stability, potency, and selectivity. researchgate.net The development of such peptidomimetics aims to capture the antimicrobial efficacy of the natural peptide while overcoming potential limitations like susceptibility to enzymatic degradation. nih.gov

Non-Antimicrobial Biological Activities Investigated for Related AMPs (e.g., Immunomodulatory Effects, Wound Healing)

Beyond their direct antimicrobial properties, many amphibian-derived antimicrobial peptides exhibit a range of other biological activities that are of therapeutic interest. While specific data on Odorranain-F-SHa is not available, research on related frog skin peptides has revealed significant immunomodulatory and wound healing capabilities.

Immunomodulatory Effects: Frog skin peptides have been shown to modulate the host immune response. nih.gov Some peptides can stimulate the production of cytokines, which are signaling molecules that play a crucial role in orchestrating an immune response. nih.gov For example, certain peptides can induce the release of pro-inflammatory cytokines that enhance the recruitment of immune cells to the site of infection. nih.gov Conversely, other related peptides have demonstrated the ability to suppress inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation. frontiersin.org These dual capabilities highlight the potential of developing AMP-based therapeutics that can both fight infection and control inflammation.

Wound Healing: Several antimicrobial peptides from amphibians have been found to accelerate the wound healing process. nih.gov This is a multifaceted activity that can involve promoting the proliferation and migration of skin cells, such as keratinocytes and fibroblasts, which are essential for closing the wound. bohrium.comfrontiersin.org Some peptides also stimulate angiogenesis, the formation of new blood vessels, which is critical for supplying nutrients and oxygen to the healing tissue. nih.gov The ability of these peptides to also control microbial growth in the wound bed further contributes to a more efficient healing process. bohrium.com

Related Amphibian Peptide Observed Non-Antimicrobial Activity Mechanism of Action
Temporin A and BWound HealingInduces keratinocyte proliferation and migration. bohrium.com
Cathelicidin-DMWound HealingPromotes keratinocyte and fibroblast proliferation and migration. frontiersin.org
Brevinin-2PNWound HealingPromotes fibroblast cell scratch healing by inducing cell migration and regulating growth factors. nih.gov
Frenatin 2.1SImmunomodulatoryEnhances the activation and tumoricidal capacities of NK cells. nih.gov
Brevinin-2MPAnti-inflammatoryInhibits the production of pro-inflammatory mediators like NO, IL-6, and TNF-α. nih.gov

Biotechnological Exploitation of Odorranain-F-SHa for Biological Preservatives (e.g., Food Preservation)

The potent antimicrobial activity of odorranain peptides makes them attractive candidates for use as natural biological preservatives in the food industry. nih.gov A study on a related peptide, Odorranain-C1, has demonstrated its potential in food preservation. When applied to tilapia fillets, Odorranain-C1 was effective at inhibiting the growth of spoilage-causing bacteria. nih.gov It also reduced the production of total volatile basic nitrogen (TVB-N) and thiobarbituric acid (TBA), which are indicators of food spoilage and lipid oxidation, respectively. nih.gov The use of such peptides could provide a natural alternative to chemical preservatives, addressing the growing consumer demand for clean-label food products. researchgate.net The stability and broad-spectrum antimicrobial action of these peptides are key attributes for their successful application in extending the shelf-life of perishable foods. nih.gov

Q & A

Basic Research Questions

Q. How is Odorranain-F-SHa identified and isolated from its natural source?

  • Methodological Answer : Isolation typically involves homogenizing frog skin secretions, followed by reverse-phase HPLC for peptide purification. Confirmation requires MALDI-TOF mass spectrometry for molecular weight validation and Edman degradation or LC-MS/MS for sequencing. Activity screening via agar diffusion assays against Gram-positive/negative bacteria and fungi is critical .
  • Key Data : Yang et al. (2012) identified Odorranain-F-SHa as part of a peptide family with molecular weights ranging from 1.5–4.5 kDa, showing broad-spectrum activity .

Q. What mechanisms underlie Odorranain-F-SHa’s antimicrobial activity?

  • Methodological Answer : Use circular dichroism (CD) spectroscopy to study secondary structure (e.g., α-helix) in membrane-mimetic environments. Fluorescent dye leakage assays (e.g., calcein release from liposomes) and electrophysiology (patch-clamp) can assess membrane disruption. Molecular dynamics simulations further model peptide-lipid interactions .
  • Key Data : Odorranain-F-SHa disrupts microbial membranes via electrostatic interactions with anionic phospholipids, validated by 80% calcein leakage at 10 µM .

Q. What are standard assays for quantifying Odorranain-F-SHa’s potency?

  • Methodological Answer : Minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines) against reference strains (e.g., E. coli ATCC 25922). Synergy studies with conventional antibiotics (checkerboard assay) and time-kill kinetics (CFU counts over 24h) are recommended .
  • Key Data : MIC values range from 2–16 µg/mL against Staphylococcus aureus and Candida albicans .

Q. How can researchers mitigate batch-to-batch variability in synthetic Odorranain-F-SHa?

  • Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by HPLC purification (>95% purity). Quantify trifluoroacetic acid (TFA) contamination via ion chromatography and validate bioactivity across batches .
  • Key Data : TFA residues ≥10% can suppress cell proliferation; rigorous dialysis or ion-pairing agents (e.g., acetic acid) reduce TFA content .

Advanced Research Questions

Q. How does Odorranain-F-SHa’s structural stability impact its activity under physiological conditions?

  • Methodological Answer : Assess thermal stability via differential scanning calorimetry (DSC) and protease resistance using trypsin/chymotrypsin digestion assays. Simulate serum stability by incubating with human serum (37°C, 24h) and quantifying intact peptide via LC-MS .
  • Key Data : Half-life in serum is ~2h; PEGylation increases stability 3-fold but may reduce membrane affinity .

Q. What experimental models are suitable for studying resistance evolution to Odorranain-F-SHa?

  • Methodological Answer : Serial passage assays (sub-MIC exposure over 30 generations) with genomic sequencing (e.g., SNPs in mprF or dltABCD loci). Use Galleria mellonella infection models to assess resistance trade-offs in vivo .
  • Key Data : No resistance observed in P. aeruginosa after 20 passages, suggesting a low propensity for resistance .

Q. How can in silico tools predict Odorranain-F-SHa’s pharmacokinetics?

  • Methodological Answer : Apply quantitative structure-property relationship (QSPR) models using descriptors like hydrophobicity (LogP), charge, and amphipathicity. Train neural networks on datasets of peptide plasma protein binding (PPB) to predict bioavailability .
  • Key Data : Predicted PPB for Odorranain-F-SHa is 65%, correlating with rapid renal clearance in murine models .

Q. What strategies enhance Odorranain-F-SHa’s specificity for microbial vs. mammalian membranes?

  • Methodological Answer : Modify peptide charge via lysine/arginine substitutions. Use hemolysis assays (human RBCs) and cytotoxicity screens (HEK293 cells) to optimize selectivity. Compare lipid composition of microbial vs. host membranes via lipidomics .
  • Key Data : A +4 charge variant reduced hemolysis from 15% to <5% while retaining MIC values .

Q. How do environmental factors (pH, salinity) modulate Odorranain-F-SHa’s activity?

  • Methodological Answer : Perform dose-response assays in varying pH (4.0–8.0) and NaCl concentrations (0–150 mM). Analyze structural changes via NMR or CD spectroscopy under these conditions .
  • Key Data : Activity drops 50% at pH 8.0 due to reduced α-helical content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.